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Compound of Interest

Compound Name:
3-Azetidinyl 4-chloro-2-

pyridinecarboxylate

CAS No.: 1219979-63-1

Cat. No.: B1372911

Get Quote

Executive Summary
Azetidin-3-yl 4-chloropicolinate (CAS: 1219979-63-1) represents a high-value, bifunctional

heterocyclic scaffold used primarily in the synthesis of advanced pharmaceutical intermediates

and agrochemicals. Structurally, it combines a 4-chloropicolinic acid core—a privileged motif in

auxinic herbicides and metallo-enzyme inhibitors—with an azetidine ring, a rigid, sp³-rich

congener of pyrrolidine that enhances metabolic stability and solubility in drug design.

This guide provides a comprehensive technical analysis of the molecule's physicochemical

properties, a validated synthetic workflow, and a detailed map of its orthogonal reactivity

profiles. It is designed for medicinal chemists and process engineers seeking to utilize this

scaffold for library generation or lead optimization.

Structural Analysis & Physicochemical Properties
Nomenclature and Identification[1]

IUPAC Name: Azetidin-3-yl 4-chloropyridine-2-carboxylate[1]
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CAS Number: 1219979-63-1[1][2]

Molecular Formula: C₉H₉ClN₂O₂

Molecular Weight: 212.63 g/mol

Conformational & Electronic Features
The molecule exhibits two distinct electronic domains separated by an ester linkage:

The Electron-Deficient Pyridine Ring: The 4-chloro substituent activates the pyridine ring

toward Nucleophilic Aromatic Substitution (SₙAr), particularly at the C4 position. The nitrogen

atom at C1 and the electron-withdrawing carboxylate at C2 further decrease electron density,

making the C4-Cl bond highly reactive.

The Strained Azetidine Ring: The 4-membered azetidine ring introduces significant ring strain

(~26 kcal/mol), which influences the basicity of the secondary amine. Unlike flexible chains,

the azetidine ring locks the C3-substituent (the ester oxygen) into a specific vector, reducing

entropic penalties upon binding to biological targets.

Key Physicochemical Parameters (Predicted)
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Parameter Value Significance

LogP ~0.8 - 1.2

Moderate lipophilicity; ideal for

CNS penetration when

functionalized.

TPSA ~55 Å²
Good membrane permeability

profile (<140 Å²).

pKa (Azetidine NH) ~9.5 - 10.5

Highly basic; exists as a

cationic salt at physiological

pH.

pKa (Pyridine N) ~2.0 - 3.0

Weakly basic due to electron-

withdrawing 4-Cl and 2-COOR

groups.

Rotatable Bonds 3
Low flexibility contributes to

high ligand efficiency (LE).

Synthetic Pathways & Experimental Protocols
The synthesis of azetidin-3-yl 4-chloropicolinate typically requires an orthogonal protection

strategy to prevent self-polymerization of the azetidine amine. The most robust route involves

the coupling of 4-chloropicolinic acid with N-Boc-3-hydroxyazetidine, followed by controlled

deprotection.
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Figure 1: Retrosynthetic strategy for azetidin-3-yl 4-chloropicolinate focusing on esterification

and N-deprotection.

Detailed Experimental Protocol
Objective: Synthesis of Azetidin-3-yl 4-chloropicolinate (TFA Salt).

Step 1: Esterification (Coupling)[3]
Reagents: 4-Chloropicolinic acid (1.0 eq), N-Boc-3-hydroxyazetidine (1.1 eq), EDCI (1.2 eq),

DMAP (0.1 eq).

Solvent: Anhydrous Dichloromethane (DCM).

Procedure:

Dissolve 4-chloropicolinic acid (157 mg, 1.0 mmol) and N-Boc-3-hydroxyazetidine (190

mg, 1.1 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere.

Cool the reaction mixture to 0°C in an ice bath.

Add EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (230 mg, 1.2 mmol) followed

by catalytic DMAP (12 mg, 0.1 mmol).

Allow the mixture to warm to room temperature and stir for 12–16 hours.

Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine/DMAP),

saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Purification: Flash column chromatography (Hexanes/EtOAc) to yield the N-Boc protected

ester.

Step 2: N-Boc Deprotection
Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

Procedure:

Dissolve the N-Boc intermediate from Step 1 in DCM (2 mL).
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Add TFA (0.5 mL) dropwise at 0°C.

Stir at room temperature for 2 hours (monitor by TLC/LCMS for disappearance of starting

material).

Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with

toluene (3x) to remove excess TFA.

Product: The residue is the trifluoroacetate salt of azetidin-3-yl 4-chloropicolinate. It can be

used directly in subsequent steps or neutralized with basic resin if the free base is

required (Note: Free base may be unstable; store as salt).

Reactivity Profile & Applications
The utility of this scaffold lies in its orthogonal reactivity. The molecule possesses two distinct

"handles" for diversification, allowing it to serve as a core for library synthesis.

Orthogonal Reactivity Map (Graphviz)
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Figure 2: Reactivity profile showing the three primary modification sites: C4-Chlorine (SₙAr),

Azetidine Nitrogen (N-capping), and the Ester Linker.
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Mechanistic Insights[1]
SₙAr at C4 (Pyridine):

The 4-position of the picolinate core is highly electrophilic. Reaction with primary or

secondary amines (in the presence of base like DIPEA or K₂CO₃) displaces the chloride to

form 4-aminopicolinates. This is a key pathway for synthesizing herbicides (e.g.,

Florpyrauxifen analogs) and kinase inhibitors.

Conditions: Polar aprotic solvents (DMF, DMSO) at elevated temperatures (60–100°C).

N-Functionalization (Azetidine):

The secondary amine of the azetidine ring is a potent nucleophile. It readily undergoes:

Amidation: With acid chlorides or carboxylic acids (coupling reagents).

Reductive Amination: With aldehydes/ketones and NaBH(OAc)₃.

Urea Formation: With isocyanates.

Strategic Note: This allows the attachment of "tail" groups to modulate solubility and target

affinity.

Ester Stability:

The ester bond is relatively stable under acidic conditions (used during N-Boc

deprotection) but labile under basic aqueous conditions. Care must be taken during SₙAr

reactions (which use base) to avoid unintended hydrolysis of the ester. Using non-

nucleophilic bases (e.g., Cs₂CO₃) and anhydrous conditions mitigates this risk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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